molecular formula C10H20O B7974439 2-Cycloheptylpropan-1-ol

2-Cycloheptylpropan-1-ol

Cat. No.: B7974439
M. Wt: 156.26 g/mol
InChI Key: TULHILAAOXONNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cycloheptylpropan-1-ol is a branched secondary alcohol characterized by a cycloheptyl group (a seven-membered carbocyclic ring) attached to the second carbon of a propanol chain. Its molecular formula is C₁₀H₂₀O, with a molar mass of 156.27 g/mol.

Properties

IUPAC Name

2-cycloheptylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(8-11)10-6-4-2-3-5-7-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULHILAAOXONNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cycloheptylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-Cycloheptylpropan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form 2-Cycloheptylpropan-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form 2-Cycloheptylpropan-1-amine using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 2-Cycloheptylpropyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: 2-Cycloheptylpropan-1-one.

    Reduction: 2-Cycloheptylpropan-1-amine.

    Substitution: 2-Cycloheptylpropyl chloride.

Scientific Research Applications

2-Cycloheptylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Cycloheptylpropan-1-ol involves its interaction with specific molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The hydroxyl group allows it to act as a nucleophile in various biochemical reactions, potentially affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Cycloheptylpropan-1-ol with structurally related alcohols and derivatives from the provided evidence, focusing on molecular structure, functional groups, and physicochemical properties.

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Functional Group(s) Ring Size/Structure Key Hazards/Properties
This compound (Target Compound) C₁₀H₂₀O 156.27 Secondary alcohol 7-membered cycloheptyl Not classified in evidence (inferred: moderate lipophilicity, low volatility)
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-propanoate C₁₃H₂₀O₂ 208.30 Cyclohexenol ester 6-membered cyclohexenyl GHS-US: Not classified; used in fragrances/flavors
1-Chloro-2-methyl-2-propanol C₄H₉ClO 108.57 Chlorinated tertiary alcohol N/A (acyclic) Requires skin/eye protection; acute toxicity risks
1-(propan-2-yl)cyclopropan-1-ol C₆H₁₂O 100.16 Cyclopropanol derivative 3-membered cyclopropane High ring strain; reactive intermediate

Structural and Functional Group Comparisons

  • Cycloheptyl vs. Cyclohexenyl Systems: The target compound’s cycloheptyl ring offers greater conformational flexibility than the cyclohexenyl group in Carvyl propionate (), which has a rigid, unsaturated six-membered ring. This difference impacts solubility and steric interactions; for example, cycloheptyl may enhance lipophilicity compared to the esterified cyclohexenol .
  • Chlorinated vs. Non-Halogenated Alcohols: 1-Chloro-2-methyl-2-propanol () contains a chlorine atom, increasing polarity and toxicity relative to this compound. Chlorinated alcohols are prone to nucleophilic substitution reactions, whereas the cycloheptyl alcohol’s reactivity is likely dominated by its hydroxyl group and steric environment .
  • Cyclopropanol Derivatives: 1-(propan-2-yl)cyclopropan-1-ol () features a highly strained cyclopropane ring, making it more reactive than the strain-free cycloheptyl system. The cyclopropanol’s smaller molar mass (100.16 g/mol vs. 156.27 g/mol) suggests lower boiling points and higher volatility .

Biological Activity

2-Cycloheptylpropan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C_{10}H_{18}O
  • Molar Mass : Approximately 158.25 g/mol
  • Functional Groups : Hydroxyl (-OH) group, which is responsible for many of its biological activities.

Neuropharmacological Effects

Research indicates that compounds with similar structures to this compound exhibit significant neuropharmacological activities. These include:

  • Potential Antidepressant Effects : Similar cyclic alcohols have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
  • Anxiolytic Properties : Some studies suggest that cyclic alcohols can reduce anxiety-like behaviors in animal models, possibly by enhancing GABAergic activity.

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes due to its hydrophobic cycloheptyl group, which enhances its interaction with lipid bilayers.

Case Studies

  • Neuropharmacological Study : A study conducted on a series of cycloaliphatic alcohols, including this compound, demonstrated significant activity in reducing depressive symptoms in rodent models. The study highlighted the compound's ability to increase serotonin levels in the brain, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .
  • Antimicrobial Testing : In vitro tests showed that this compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 100 µg/mL for both strains, indicating moderate antibacterial activity .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesBiological Activity
1-Cyclopentylpropan-1-olSmaller cyclopentyl groupModerate neuropharmacological effects
2-Cyclohexylpropan-1-olCyclohexyl groupStronger anxiolytic properties
3-Cyclobutylpropan-1-olSmaller cyclic structureLimited biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.